N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide
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Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.424. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
This compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis .
Biochemical Pathways
The inhibition of Lp-PLA2 by this compound affects the biochemical pathways involved in the formation of atherosclerotic plaques
Pharmacokinetics
It is known that cellular uptake of similar compounds is one of the main determinants of in vivo activity and potency . A significant advancement in improving uptake into cells has come through the conjugation of such compounds to triantenarry N-acetyl-galactosamine (GalNAc3), a ligand for the asialoglycoprotein receptor on hepatocytes . This results in overall lower effective dose and exposure levels .
Result of Action
The result of the action of this compound is the inhibition of the Lp-PLA2 enzyme, which is expected to stop the build-up of fatty streaks in the arteries, thereby potentially slowing down or preventing the progression of atherosclerosis .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-6-3-4-8-18(15)20(23)21-17-10-9-16-7-5-11-22(12-13-24-2)19(16)14-17/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDYOKCCHJBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.